[2-(2-Methyl-1-piperidinyl)phenyl]methanamine
Description
[2-(2-Methyl-1-piperidinyl)phenyl]methanamine is a secondary amine featuring a phenyl ring substituted at the 2-position with a methanamine (-CH₂NH₂) group and a 2-methylpiperidine moiety. The piperidine ring, a six-membered saturated heterocycle with one nitrogen atom, is methyl-substituted at the 2-position, influencing the compound’s conformational flexibility and electronic properties.
Properties
IUPAC Name |
[2-(2-methylpiperidin-1-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-6-4-5-9-15(11)13-8-3-2-7-12(13)10-14/h2-3,7-8,11H,4-6,9-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADCYVQOPOFMSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599132 | |
| Record name | 1-[2-(2-Methylpiperidin-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869943-42-0 | |
| Record name | 1-[2-(2-Methylpiperidin-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methyl-1-piperidinyl)phenyl]methanamine typically involves the reaction of 2-methylpiperidine with a suitable phenylmethanamine derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methyl-1-piperidinyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in anhydrous conditions to prevent unwanted side reactions.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are frequently used under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Pharmaceutical Synthesis
Key Intermediate for Drug Production
One of the primary applications of [2-(2-Methyl-1-piperidinyl)phenyl]methanamine is as a key intermediate in the synthesis of repaglinide, an antidiabetic medication used to manage type II diabetes mellitus. The synthesis process involves converting this compound into repaglinide through several chemical reactions, including condensation with specific acid derivatives . The efficiency of this conversion is crucial for the pharmaceutical industry due to the need for high-yield processes that ensure purity and cost-effectiveness.
Process Optimization
Recent patents have highlighted improved methods for synthesizing this compound that enhance yield and enantiomeric purity. For instance, one method involves dissolving racemic amine in a solvent mixture at controlled temperatures, which has been shown to produce high yields of the desired product with significant enantiomeric purity . This optimization is vital for industrial applications where scalability and reproducibility are essential.
Pharmacological Activities
CNS Activity and Therapeutic Potential
Piperidine derivatives, including this compound, have been studied for their central nervous system (CNS) activities. These compounds exhibit potential as anorectic agents and may be beneficial in treating obesity by modulating appetite . The pharmacological profile of these derivatives suggests they could be explored further for various therapeutic applications beyond diabetes management.
Recent Advances in Drug Design
Research has indicated that piperidine-based compounds play a significant role in drug design due to their structural versatility and ability to interact with biological targets effectively. For example, advancements in synthesizing fluorinated piperidines have opened new avenues for developing drugs with enhanced efficacy and selectivity against specific receptors involved in CNS disorders . This highlights the importance of this compound as a scaffold for designing novel therapeutic agents.
Synthetic Methodologies
Innovative Synthesis Techniques
Recent studies have focused on developing more efficient synthetic routes for producing piperidine derivatives. Techniques such as palladium-catalyzed hydrogenation and one-pot sequential reactions have been employed to streamline the synthesis process while maintaining high yields and selectivity . These methodologies not only reduce the number of steps required but also minimize waste, aligning with green chemistry principles.
Case Studies in Synthesis
A notable case study involved the use of a ruthenium catalyst for the diastereoselective hydrogenation of fluoropyridines into corresponding piperidines. This approach demonstrated significant improvements in yield and selectivity, showcasing the potential for applying advanced catalytic techniques in synthesizing this compound and its derivatives .
Data Tables
Mechanism of Action
The mechanism of action of [2-(2-Methyl-1-piperidinyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Analogs
a. [2-(4-Methylpiperidin-1-yl)phenyl]methanamine (CAS 869943-41-9)
- Structural Difference : The methyl group is positioned at the 4-carbon of the piperidine ring instead of the 2-carbon.
- Impact : The 4-methyl substitution alters the chair conformation of the piperidine ring, reducing steric hindrance near the nitrogen. This may enhance binding to flat aromatic pockets in receptors compared to the 2-methyl analog .
- Synthetic Utility : Used as a building block in drug discovery, indicating comparable synthetic accessibility to the target compound .
b. N-Methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine
- Structural Difference : Replaces the piperidine with a morpholine ring (oxygen-containing heterocycle) and introduces an N-methyl group.
Heterocyclic Variants
a. [2-(1-Methyl-1H-pyrazol-4-yl)phenyl]methanamine (CAS 1178272-15-5)
- Structural Difference : Substitutes piperidine with a 1-methylpyrazole ring, an aromatic heterocycle with two adjacent nitrogen atoms.
- Impact: The planar pyrazole ring enhances π-π stacking interactions with target proteins but reduces conformational flexibility.
b. 1-(2-Pyridin-3-ylphenyl)methanamine Dihydrochloride
- Structural Difference : Incorporates a pyridine ring instead of piperidine.
- However, reduced basicity (pKa ~4.5 for pyridine vs. ~11 for piperidine) alters protonation states under physiological conditions .
Extended Ring Systems
a. 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine
- Structural Difference : Replaces piperidine with a seven-membered 1,4-diazepine ring containing two nitrogen atoms.
- However, metabolic instability due to increased ring size may limit in vivo utility compared to six-membered analogs .
b. {2-[4-(2-Chlorophenyl)piperazin-1-yl]phenyl}methanamine
- Structural Difference : Uses a piperazine ring (two nitrogen atoms) substituted with a 2-chlorophenyl group.
- Impact : The additional nitrogen in piperazine facilitates hydrogen bonding, while the chloro substituent enhances lipophilicity and halogen bonding. Such modifications are common in antipsychotic drug design .
Pharmacological and Physicochemical Properties
Table 1: Key Comparisons
Biological Activity
[2-(2-Methyl-1-piperidinyl)phenyl]methanamine, a compound with significant biological activity, has garnered attention in various fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring and a phenyl group, contributing to its unique biological activity. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. Research indicates that it may act as an inhibitor or modulator of specific pathways involved in cellular signaling and metabolism.
Key Mechanisms:
- Receptor Modulation: The compound has been shown to interact with serotonin and dopamine receptors, influencing mood and behavior.
- Enzyme Inhibition: Preliminary studies suggest potential inhibitory effects on enzymes related to neurotransmitter degradation, enhancing synaptic availability.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of this compound. In a study assessing its efficacy against Mycobacterium tuberculosis, the compound demonstrated significant growth inhibition at concentrations as low as 20 µM, with some derivatives achieving MIC values below 2 µM .
| Compound | MIC (µM) | Activity Level |
|---|---|---|
| This compound | <20 | Moderate |
| Derivative A | <2 | High |
| Derivative B | 20-50 | Low |
Cytotoxicity Assessment
The selectivity index (SI) is crucial for evaluating the therapeutic potential of compounds. The cytotoxicity against HepG2 cells was assessed, revealing an IC20 value greater than 40 µM for several derivatives, indicating low toxicity levels relative to their antimicrobial activity .
Case Study 1: Antitubercular Activity
In a high-throughput screening of over 98,000 compounds against M. tuberculosis, this compound emerged as a promising candidate. The compound exhibited potent inhibition in follow-up dose-response assays, confirming its potential as an antitubercular agent.
Case Study 2: Neuropharmacological Effects
A separate study focused on the neuropharmacological effects of the compound indicated its potential role in modulating anxiety-like behaviors in animal models. Behavioral assays showed that administration led to reduced anxiety levels compared to control groups, suggesting possible applications in treating anxiety disorders.
Research Findings and Implications
The exploration of this compound's biological activity reveals several promising avenues for further research:
- Drug Development: Its unique pharmacological profile suggests potential for development into therapeutic agents targeting infectious diseases and mental health disorders.
- Structure-Activity Relationship (SAR): Ongoing SAR studies aim to optimize the compound's efficacy and reduce toxicity by modifying its chemical structure.
Q & A
Q. What are the key synthetic strategies for preparing [2-(2-Methyl-1-piperidinyl)phenyl]methanamine?
A robust method involves palladium-catalyzed coupling reactions. For example, a Buchwald-Hartwig amination can be employed using Pd₂(dba)₃ and BrettPhos as catalysts in tetrahydrofuran (THF), with sodium tert-butoxide as a base. This approach is effective for introducing the piperidinyl group to the phenyl scaffold . Additional steps may include reductive amination or functional group transformations, as seen in similar benzylamine syntheses .
Q. How can the structure of this compound be confirmed experimentally?
Structural validation typically combines:
- NMR spectroscopy : ¹H and ¹³C NMR to resolve the methyl-piperidinyl moiety and benzylamine protons (e.g., δ ~2.5–3.5 ppm for piperidine CH₂ groups).
- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and fragmentation patterns.
- Elemental analysis : Confirmation of C, H, and N content .
Q. What are the solubility and stability considerations for this compound in aqueous buffers?
The compound’s solubility in water is likely limited due to its hydrophobic aromatic and piperidinyl groups. Stability tests under varying pH (e.g., 4–9) and temperatures (e.g., 4°C vs. room temperature) are recommended. Buffered solutions with sodium acetate (pH 4.6) or phosphate (pH 7.4) can be used for biological assays, with methanol or DMSO as co-solvents .
Advanced Research Questions
Q. How does this compound interact with bromodomain-containing proteins (e.g., BRD7/9)?
Structural analogs of this compound act as selective bromodomain inhibitors by mimicking acetylated lysine residues. The methyl-piperidinyl group may occupy the acetyl-lysine binding pocket, while the benzylamine moiety enhances selectivity. Competitive binding assays (e.g., fluorescence polarization) and X-ray crystallography are critical for mapping interactions .
Q. What strategies optimize the selectivity of this compound for specific biological targets?
- Substituent modulation : Varying the piperidinyl group’s alkyl chain (e.g., ethyl vs. methyl) or introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring alters steric and electronic interactions.
- Pharmacophore modeling : Computational tools (e.g., molecular docking) can predict binding affinities to off-targets like BRD4, guiding synthetic modifications .
Q. How can researchers resolve contradictions in bioactivity data across different assays?
Discrepancies may arise from assay conditions (e.g., protein concentration, buffer composition) or compound purity. To address this:
- Validate purity via HPLC (>95%) and LC-MS.
- Replicate assays in orthogonal systems (e.g., cell-based vs. biochemical assays).
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .
Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
